
N-(Diphenylmethylidene)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diphenylmethylidene)glycine, commonly known as DPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is a derivative of glycine and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of DPG is not fully understood. However, it is believed that DPG acts as an inhibitor of glycine reuptake. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including the regulation of the nervous system. DPG may also act as an allosteric modulator of glycine receptors.
Biochemische Und Physiologische Effekte
DPG has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant properties in animal models. DPG has also been shown to have neuroprotective effects in vitro and in vivo. Additionally, DPG has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPG has several advantages for use in lab experiments. It is readily available and easy to synthesize. DPG is also stable and has a long shelf life. However, DPG has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of DPG in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. DPG may also have potential applications in the development of new agrochemicals and fragrances. Additionally, further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
Conclusion:
In conclusion, DPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is synthesized through a simple reaction between benzaldehyde and glycine and has been extensively used in scientific research. DPG has various biochemical and physiological effects and has potential applications in the development of new drugs, agrochemicals, and fragrances. Further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
Synthesemethoden
DPG can be synthesized through a simple reaction between benzaldehyde and glycine. The reaction involves the condensation of benzaldehyde and glycine in the presence of a catalyst, such as acetic acid. The resulting product is DPG, which can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
DPG has been extensively used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including drugs, agrochemicals, and fragrances. DPG has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-(benzhydrylideneamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBPFFXHQZDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620437 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethylidene)glycine | |
CAS RN |
136059-92-2 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

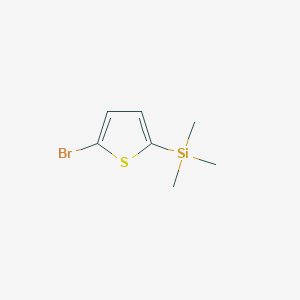
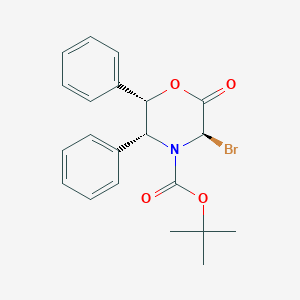
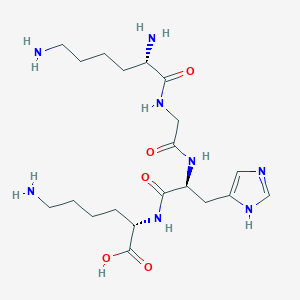
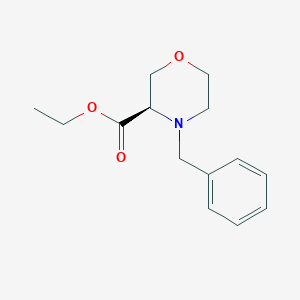
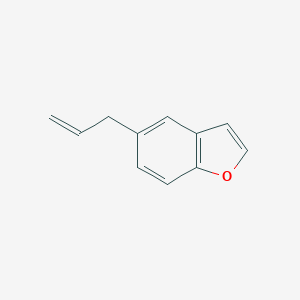
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)

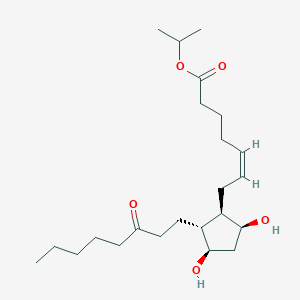


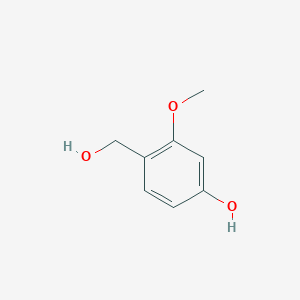
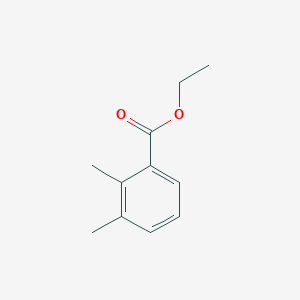

![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)